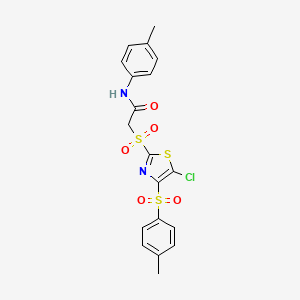

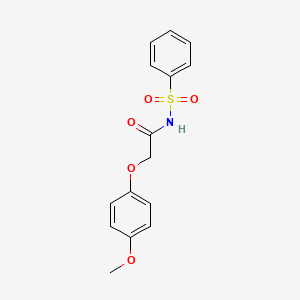

![molecular formula C17H17N3O4S B2549497 3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate CAS No. 400077-16-9](/img/structure/B2549497.png)

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate, also known as 3-CN-DMP-DMASB, is an organosulfur compound that is used in various scientific research applications. It is a colorless solid with a melting point of 119-121 °C and a boiling point of 220-222 °C. 3-CN-DMP-DMASB has a variety of uses in the laboratory, ranging from synthesis of pharmaceuticals to the characterization of biological systems.

Applications De Recherche Scientifique

Crystal Structures and Co-crystal Formation

The study by Gerhardt & Bolte (2015) focuses on the crystal structures of 3-cyano-6-hydroxy-4-methyl-2-pyridone (CMP), revealing the formation of new pseudopolymorphs and co-crystals through in situ nucleophilic aromatic substitution reactions. This research highlights the ability of CMP to engage in hydrogen bonding and crystal packing, influenced by solvent molecules and coformers, thus shedding light on its potential for designing new molecular materials with tailored properties (Gerhardt & Bolte, 2015).

Electrochemical Behavior

David et al. (1995) examined the electrochemical behavior of a structurally related compound in protic medium, providing insights into the reductive and oxidative pathways that such compounds can undergo. This research has implications for understanding the electrochemical properties of 3-Cyano-4,6-dimethyl-2-pyridinyl derivatives, which can be applied in the development of electrochemical sensors or organic electronic devices (David et al., 1995).

Multicomponent Synthesis

The work by Alajarín et al. (2006) on the cycloaddition reactions of 2-aminothiazoles with dimethyl acetylenedicarboxylate to yield pyridinedicarboxylates demonstrates the versatility of 3-Cyano-4,6-dimethyl-2-pyridinyl derivatives in synthetic chemistry. These findings contribute to the development of novel synthetic pathways for constructing complex heterocyclic compounds, which have wide applications in pharmaceuticals and agrochemicals (Alajarín et al., 2006).

Transition-Metal Complex Catalysis

Research by Vasen et al. (2000) into bifunctional arene−chromium−tricarbonyl complexes derived from (R)-phenylethanamine unveils the potential of using 3-Cyano-4,6-dimethyl-2-pyridinyl derivatives as ligands in catalysis. These complexes have shown promise in enantioselective hydrogenation, hydroamination, and allylic sulfonation reactions, highlighting their utility in asymmetric synthesis and catalysis (Vasen et al., 2000).

Propriétés

IUPAC Name |

(3-cyano-4,6-dimethylpyridin-2-yl) 3-(dimethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-11-8-12(2)19-16(15(11)10-18)24-17(21)13-6-5-7-14(9-13)25(22,23)20(3)4/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCBUDIUXBTWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OC(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

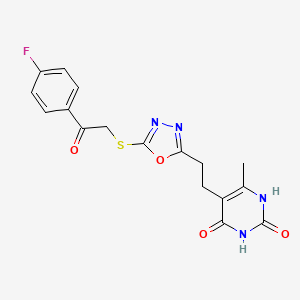

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2549416.png)

![N-cyclohexyl-2-{[4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B2549418.png)

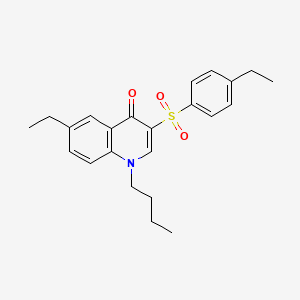

![N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2549423.png)

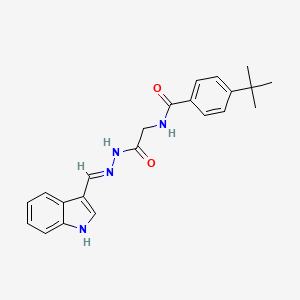

![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2549424.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2549427.png)

![ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2549432.png)

![4-(N,N-diallylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2549438.png)